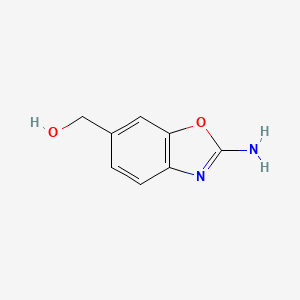

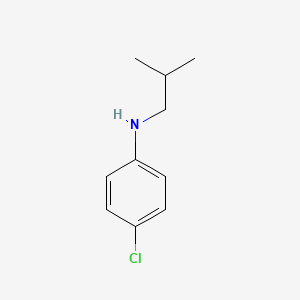

![molecular formula C14H11N3O3 B3096515 4-[(1H-苯并咪唑-2-基)氧基]-3-甲基吡啶-2-羧酸 CAS No. 1286104-27-5](/img/structure/B3096515.png)

4-[(1H-苯并咪唑-2-基)氧基]-3-甲基吡啶-2-羧酸

描述

The compound “4-[(1H-Benzimidazol-2-yl)oxy]-3-methylpyridine-2-carboxylic acid” is a benzimidazole derivative . Benzimidazoles are a very well-known, broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties .

Synthesis Analysis

The synthesis of benzimidazole derivatives involves various methods. One method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . Another method involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), to give 2-aryl benzimidazoles .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . Theoretical and actual NMR chemical shifts were found to be quite similar .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazole derivatives include nucleophilic aromatic substitution . In many cases, the reaction shows poor selectivity in terms of N-1 substitution, which results in the formation of a mixture of 1,2-disubstituted and 2-substituted benzimidazoles .Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be determined using various spectroscopic techniques. For instance, IR spectrum can provide information about the functional groups present in the molecule . NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .科学研究应用

血管紧张素 II 受体拮抗

对苯并咪唑衍生物(如 4-[(1H-苯并咪唑-2-基)氧基]-3-甲基吡啶-2-羧酸)的研究表明它们作为血管紧张素 II 受体拮抗剂的潜力。该应用在心血管药理学中至关重要,特别是对于高血压和心力衰竭的治疗。Kubo 等人(1993 年)合成了各种苯并咪唑羧酸并评估了它们的血管紧张素 II 拮抗活性,突出了特定结构特征对于有效受体结合和拮抗的重要性 (Kubo 等人,1993 年)。

糖尿病治疗中的酶抑制

已经探索了类似于 4-[(1H-苯并咪唑-2-基)氧基]-3-甲基吡啶-2-羧酸的化合物在抑制 11β-羟基类固醇脱氢酶 1 型等酶中的作用。Latli 等人(2017 年)开发了针对这种酶的有效抑制剂,旨在治疗 2 型糖尿病,这是代谢紊乱研究中的一个重要领域 (Latli 等人,2017 年)。

晶体结构分析

苯并咪唑衍生物的晶体结构提供了对其化学性质和潜在应用的宝贵见解。Krawczyk 等人(2005 年)分析了 1H-苯并咪唑-2-羧酸一水合物的晶体结构,揭示了它的两性离子形式和氢键能力,这对于理解它在各种生物系统中的相互作用至关重要 (Krawczyk 等人,2005 年)。

超分子化学

苯并咪唑衍生物在超分子化学中发挥着至关重要的作用,因为它们形成各种非共价相互作用,这对于设计新型材料和药物至关重要。Jin 等人(2014 年)研究了由酸性化合物和双(苯并咪唑)之间的氢键组装的有机盐,举例说明了这种相互作用在创建多样化分子结构中的重要性 (Jin 等人,2014 年)。

新型合成方法

正在不断探索苯并咪唑衍生物(如 4-[(1H-苯并咪唑-2-基)氧基]-3-甲基吡啶-2-羧酸)的创新合成方法,以提高效率和产率。Alcalde 等人(1992 年)开发了一种高效的一锅法合成 2-取代苯并咪唑的方法,展示了这些化合物在化学合成中的多功能性 (Alcalde 等人,1992 年)。

未来方向

作用机制

Target of Action

It is known that benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, the targets can be diverse depending on the specific derivative and its functional groups.

Mode of Action

Benzimidazole derivatives are known to interact with various biological targets due to their structural resemblance with naturally occurring nucleotides . This allows them to interact easily with the biopolymers of the living system, leading to various biological effects.

Biochemical Pathways

Benzimidazole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of benzimidazole derivatives can vary widely depending on their specific chemical structure .

Result of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .

属性

IUPAC Name |

4-(1H-benzimidazol-2-yloxy)-3-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c1-8-11(6-7-15-12(8)13(18)19)20-14-16-9-4-2-3-5-10(9)17-14/h2-7H,1H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFZCIPMCJAURP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C(=O)O)OC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700732 | |

| Record name | 4-[(1H-Benzimidazol-2-yl)oxy]-3-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286104-27-5 | |

| Record name | 4-[(1H-Benzimidazol-2-yl)oxy]-3-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,4-difluoro-phenyl)-1H-[1,2,4]triazole](/img/structure/B3096447.png)

![N-{4-[N-hydroxyethanimidoyl]phenyl}urea](/img/structure/B3096466.png)

![1-[(5-Bromopyridin-2-yl)carbonyl]piperazine](/img/structure/B3096470.png)

![[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B3096475.png)

![[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B3096481.png)

![1-[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methanamine](/img/structure/B3096487.png)

![[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride](/img/structure/B3096502.png)

![6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B3096511.png)

![1-[(Cyclobutylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3096523.png)